molecular formula C11H4BrCl2N3 B13097166 7-Bromo-2,4-dichloropyrimido[5,4-b]quinoline

7-Bromo-2,4-dichloropyrimido[5,4-b]quinoline

Cat. No.: B13097166
M. Wt: 328.98 g/mol
InChI Key: NFMUPOYVOQIUTJ-UHFFFAOYSA-N
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Description

7-Bromo-2,4-dichloropyrimido[5,4-b]quinoline is a heterocyclic compound that belongs to the class of pyrimidoquinolines. This compound is characterized by the presence of bromine and chlorine atoms attached to the pyrimidoquinoline core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2,4-dichloropyrimido[5,4-b]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate substituted anilines with chloroquinoline derivatives under specific reaction conditions. The reaction is often carried out in the presence of a base such as sodium carbonate and a solvent like ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve large-scale production. The use of environmentally benign catalysts and solvents is also a focus to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2,4-dichloropyrimido[5,4-b]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidoquinoline derivatives, which can have different biological activities and applications .

Mechanism of Action

The mechanism of action of 7-Bromo-2,4-dichloropyrimido[5,4-b]quinoline involves its interaction with molecular targets such as DNA and specific enzymes. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of DNA replication and transcription. Additionally, it can inhibit enzymes like tyrosine kinases, which play a crucial role in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-2,4-dichloropyrimido[5,4-b]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to interact with DNA and inhibit key enzymes makes it a valuable compound in medicinal chemistry and biological research .

Properties

Molecular Formula

C11H4BrCl2N3

Molecular Weight

328.98 g/mol

IUPAC Name

7-bromo-2,4-dichloropyrimido[5,4-b]quinoline

InChI

InChI=1S/C11H4BrCl2N3/c12-6-2-1-5-3-8-9(15-7(5)4-6)10(13)17-11(14)16-8/h1-4H

InChI Key

NFMUPOYVOQIUTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC3=C(C=C21)N=C(N=C3Cl)Cl)Br

Origin of Product

United States

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